
Reference Bond Dissociation Energies (BDEs)

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (S)-2-methoxy-butane

CAS No.: 66610-39-7

Cat. No.: S8537833

Get Quote

The tables below list average BDEs for bonds relevant to 2-methoxybutane's structure. Use these as a

reference, noting that actual values can vary based on the specific molecular environment [1].

Table 1: C-H Bond Dissociation Energies [2]

Bond Type Example Compound DH
298 (kcal/mol) DH

298 (kJ/mol)

Primary C-H CH3-H 105.0 439.3

Secondary C-H CH3CH2(CH3)CH-H 98.2 410.9

Tertiary C-H (CH3)3C-H 96.5 403.8

Ether C-H H-CH2OH 96.1 402.1

Table 2: C-C, C-O, and Other Bonds [3]

Bond Example Compound D0
298 (kJ/mol) D0

298 (kcal/mol)

C-C CH3-CH3 368 88

C-O CH3O-CH3 335 80
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Bond Example Compound D0
298 (kJ/mol) D0

298 (kcal/mol)

O-H CH3CH2O-H 438 104.7

C-H CH3-H 439 105

Computational & Experimental Methods for
Determining BDEs

Since specific data for 2-methoxybutane is unavailable, researchers typically determine BDEs using these

methodologies.

Computational Chemistry Protocols

High-level computational methods can predict BDEs with high accuracy. The following workflow outlines

the general process, drawn from a study on the similar compound 2-methoxyethanol [4].
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Start: Molecular System

Geometry Optimization
(DFT methods, e.g., BMK/6-31+G(d,p))

Frequency Calculation
(Zero-point energy & Thermal corrections)

High-Level Single-Point Energy
(Ab initio methods, e.g., CBS-QB3, G3)

BDE Calculation
D₀ = E(fragment A•) + E(fragment B•) - E(parent molecule)

Click to download full resolution via product page

Computational workflow for BDE determination.

Geometry Optimization: Molecular structure of 2-methoxybutane and its radical fragments are

optimized to their most stable configuration using methods like Density Functional Theory (DFT) [4].
Frequency Analysis: Calculates the zero-point vibrational energy (ZPVE) and thermal corrections to

enthalpy, confirming a true energy minimum (no imaginary frequencies) or a transition state (one
imaginary frequency) [4].

High-Accuracy Energy Calculation: Single-point energy calculations on optimized structures use
advanced ab initio methods like CBS-QB3 or G3 for highly accurate electronic energies [4].

BDE Calculation: The BDE at 0 K is calculated as D₀ = E(A•) + E(B•) - E(A-B). This is then

adjusted to a standard enthalpy change at 298 K (DH
298) by incorporating ZPVE and thermal

corrections [1] [4].

Experimental Determination Techniques

Direct experimental measurement is challenging, but several methods can be used [1] [5]:

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s8537833?utm_src=pdf-body-img
https://www.nature.com/articles/s41598-019-40890-2?error=cookies_not_supported&code=efdc4ec0-6a82-4bb0-8997-ba33b43d33fc
https://www.nature.com/articles/s41598-019-40890-2?error=cookies_not_supported&code=efdc4ec0-6a82-4bb0-8997-ba33b43d33fc
https://www.nature.com/articles/s41598-019-40890-2?error=cookies_not_supported&code=efdc4ec0-6a82-4bb0-8997-ba33b43d33fc
https://en.wikipedia.org/wiki/Bond_dissociation_energy
https://www.nature.com/articles/s41598-019-40890-2?error=cookies_not_supported&code=efdc4ec0-6a82-4bb0-8997-ba33b43d33fc
https://en.wikipedia.org/wiki/Bond_dissociation_energy
https://www.sparkl.me/learn/ib/chemistry-sl/bond-dissociation-and-bond-formation-energies/revision-notes/1962
https://www.smolecule.com/products/s8537833?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Calorimetry: Measures heat change during a reaction involving bond cleavage.

Spectroscopy: Uses infrared or ultraviolet spectroscopy to study bond vibrations and excitations.
Kinetic studies of pyrolysis reactions can also be used to derive BDEs.

Electrochemical Methods: Measures BDEs in solution by correlating them with acid dissociation
constants (pKa) and standard redox potentials [1].

How to Proceed Without Specific Data

For research purposes, you can:

Perform Calculations: Use the computational protocol with 2-methoxybutane's specific structure.
Methods like CBS-QB3 are recommended for high accuracy [4].

Consult Specialized Databases: Search the NIST Chemistry WebBook or CRC Handbook of
Chemistry and Physics for measured data [3].

Use Analogues: Data for diethyl ether (CH₃CH₂-O-CH₂CH₃) is more commonly available and
serves as a close analogue for the C-O and adjacent C-C/C-H bonds in 2-methoxybutane.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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